9H-xanthen-9-ylacetic acid (XAA) and its derivatives have emerged as compounds of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential applications in cancer therapy, particularly in the treatment of hepatocellular carcinoma (HCC) and colon tumors, as well as for their role in enhancing the activity of mGlu1 receptors and their antiplatelet effects12345. The unique structural features of XAA derivatives allow for the exploration of structure-activity relationships, which can lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties.
XAA derivatives have shown promise in cancer therapy, particularly in the treatment of HCC and colon tumors. Novel XAA derivatives have demonstrated anti-HCC activity, with certain compounds exhibiting maximum effects, suggesting their potential as therapeutic agents against HCC1. Similarly, tricyclic analogues of XAA have been evaluated for their ability to cause hemorrhagic necrosis in colon tumors, extending the understanding of structure-activity relationships for this class of compounds2. New derivatives of xanthen-9-one-4-acetic acid have also been synthesized and shown to stimulate immune cells to become tumoricidal, indicating their potential indirect toxicity against tumor cells5.
In the field of neuropharmacology, XAA derivatives have been explored for their role as mGlu1 receptor enhancers. The design and synthesis of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have led to compounds with improved pharmacokinetic properties, serving as pharmacological tools for studying mGlu1 receptor-mediated physiological roles3.
The antiplatelet potential of xanthene-3-ones derivatives has been investigated, with certain compounds showing substantial potential in blocking collagen-induced platelet aggregation. These findings suggest the possibility of developing novel antiplatelet drugs that could offer advantages over currently used medications4.
9H-xanthen-9-ylacetic acid, with the molecular formula , is an organic compound derived from xanthene, which is a tricyclic aromatic compound. This compound features a unique structural arrangement that includes an acetic acid functional group, making it of interest in various scientific disciplines, particularly in organic synthesis and medicinal chemistry . Its potential applications span from serving as a building block in organic synthesis to exhibiting biological activities relevant to cancer therapy and receptor modulation .
9H-xanthen-9-ylacetic acid belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological properties, including antioxidant and anti-inflammatory effects. This specific derivative has been studied for its interactions with metabotropic glutamate receptors and its role as an antagonist of lysophosphatidic acid receptor 6, which is implicated in cancer progression .
The synthesis of 9H-xanthen-9-ylacetic acid can be achieved through various methods:
The choice of reagents and conditions significantly influences the yield and purity of the synthesized compound. For example, using specific catalysts or solvents can enhance reaction efficiency and selectivity.
The molecular structure of 9H-xanthen-9-ylacetic acid features a xanthene core with an acetic acid side chain. The structural configuration allows for various interactions with biological targets due to its planar aromatic system and functional groups.
Key structural data include:
9H-xanthen-9-ylacetic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 9H-xanthen-9-ylacetic acid involves its role as an antagonist at lysophosphatidic acid receptor 6. This interaction inhibits signaling pathways that promote hepatocellular carcinoma growth.
Research indicates that the antagonistic activity on lysophosphatidic acid receptor 6 leads to significant reductions in tumor cell proliferation and migration, supporting its potential use in cancer therapeutics .
The physical properties include:
Chemical properties relevant to 9H-xanthen-9-ylacetic acid include:
The applications of 9H-xanthen-9-ylacetic acid are diverse:
9H-Xanthen-9-ylacetic acid (systematic IUPAC name: 2-(9H-xanthen-9-yl)acetic acid) is an organic compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol. It belongs to the xanthene chemical class, characterized by a tricyclic framework consisting of two benzene rings fused to a central pyran ring. The defining structural feature of this compound is the acetic acid moiety (–CH₂COOH) attached to the central carbon (C9) of the xanthene scaffold. This carboxylic acid group confers significant polarity and reactivity, enabling diverse chemical modifications. The planar aromatic system facilitates π-π stacking interactions, while the C9 chiral center (when asymmetric substituents are present) influences stereochemistry in derivatives [2] [8].
Molecular Identifiers:Table 1: Key Identifiers of 9H-Xanthen-9-ylacetic Acid
Property | Value |
---|---|
CAS Registry Number | 1217-58-9 |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |
InChIKey | WBWAHPQXFIMEOA-UHFFFAOYSA-N |
Canonical SMILES | OC(=O)CC1c2ccccc2Oc3ccccc13 |
Physicochemical Properties:The compound typically presents as a crystalline solid. It exhibits moderate solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide, but limited solubility in water. Its melting point is not extensively documented in the literature, but analogous xanthene derivatives often melt above 150°C. The carboxylic acid functionality (pKa ~4-5) allows salt formation under basic conditions, enhancing aqueous solubility for biological applications [4] [6] [8].
Spectral Characteristics:Characterization relies on techniques like NMR, FT-IR, and mass spectrometry:
Table 2: Characteristic Spectral Signatures
Technique | Key Signals |
---|---|
¹H NMR | δ ~3.9 ppm (s, 2H, CH₂); 6.8-8.0 ppm (m, 8H, Ar-H); >10 ppm (COOH) |
FT-IR | ~1715 cm⁻¹ (ν C=O); ~1600, 1580 cm⁻¹ (ν C=C Ar); ~2500-3300 cm⁻¹ (broad, ν O-H) |
UV-Vis | λ_max ~230-280 nm, 300-350 nm (π→π* transitions) |
The acetic acid side chain’s electron-withdrawing nature slightly reduces electron density in the xanthene ring compared to unsubstituted 9H-xanthene or 9H-xanthen-9-ol. The molecule adopts a "butterfly" conformation where the two benzene rings are tilted relative to the central pyran, but the C9 substituent forces asymmetry [2] [5].
The chemistry of xanthene derivatives dates to the late 19th century, with early synthetic efforts focused on dyes like fluorescein and rhodamine B. 9H-Xanthen-9-ylacetic acid emerged as a synthetic target later, primarily as a building block for more complex molecules. Initial syntheses relied on classical cyclization strategies. For example, Sean et al. pioneered condensations using saligenin and resorcinol with ZnCl₂ catalysis to form 3-hydroxyxanthene analogs—a methodology adaptable to acetic acid derivatives via alkylation of xanthydrol (9H-xanthen-9-ol) with halogenated acetates [2].
Evolution of Synthetic Routes:
Medicinal Chemistry Milestones:The compound’s exploration in drug discovery accelerated in the 2000s:
9H-Xanthen-9-ylacetic acid serves as a versatile scaffold bridging medicinal chemistry, chemical biology, and materials science due to its unique structural and electronic properties.
Targeted Cancer Therapeutics:Its role in oncology stems from two primary mechanisms:
Fluorescent Probes and Sensors:The xanthene core’s inherent fluorescence makes it valuable in bioimaging:
Materials Science and Polymer Chemistry:Functionalization of the acetic acid group enables incorporation into advanced materials:
Chemical Biology Tools:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7